

Commercial availability of 4-(2,2-Dimethoxyethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)morpholine

CAS No.: 22633-57-4

Cat. No.: B1401009

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of **4-(2,2-Dimethoxyethyl)morpholine**

Introduction: The Strategic Value of a Privileged Scaffold

For researchers and scientists in the field of drug development, the morpholine heterocycle is a cornerstone of molecular design. Recognized as a "privileged structure," the morpholine ring is prevalent in numerous approved and experimental drugs, valued for its ability to confer advantageous physicochemical, biological, and metabolic properties.^{[1][2]} Its favorable profile, including improved aqueous solubility and metabolic stability, makes it a go-to scaffold for medicinal chemists seeking to optimize lead compounds.^{[2][3]}

This guide focuses on a specific, highly functionalized derivative: **4-(2,2-Dimethoxyethyl)morpholine**. While seemingly a simple molecule, its true value lies in the latent reactivity of the dimethoxyethyl group. This acetal moiety serves as a stable protecting group for a highly versatile aldehyde functional group. As such, **4-(2,2-Dimethoxyethyl)morpholine** is not just a compound but a strategic building block, offering a

gateway to a diverse array of complex molecular architectures through subsequent chemical transformations. This guide provides an in-depth look at its commercial availability, a robust protocol for its synthesis, and the strategic applications that make it an essential tool for drug discovery professionals.

Section 1: Core Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. **4-(2,2-Dimethoxyethyl)morpholine** is a distinct chemical entity with the key identifiers and properties summarized below.

Property	Value	Source
CAS Number	22633-57-4	[4]
Molecular Formula	C ₈ H ₁₇ NO ₃	[4]
Molecular Weight	175.23 g/mol	[4]
Purity	≥97% (Typical)	[4]
SMILES	COC(OC)CN1CCOCC1	[4]
Storage	Inert atmosphere, Room Temperature	[4]

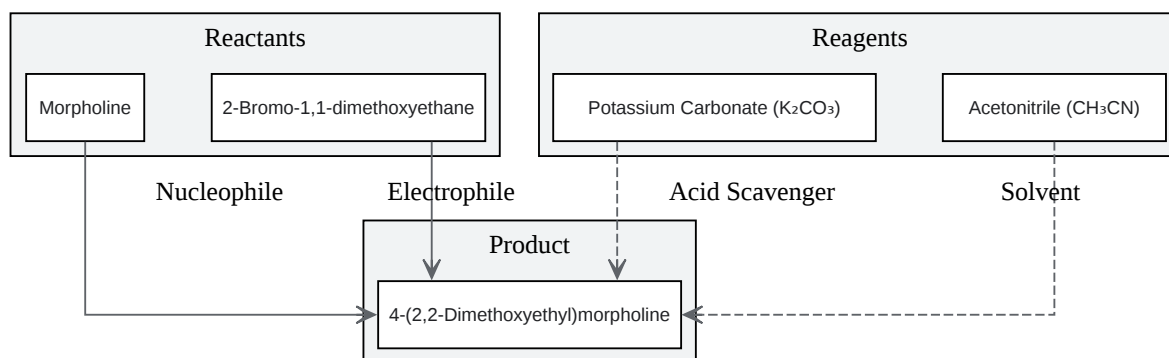
Section 2: Synthesis and Mechanistic Rationale

While **4-(2,2-Dimethoxyethyl)morpholine** is commercially available for research purposes, understanding its synthesis is crucial for scalability studies and for chemists who may wish to produce derivatives. The most direct and common approach is the nucleophilic substitution (N-alkylation) of morpholine with an appropriate electrophile, such as 2-bromo-1,1-dimethoxyethane.

Proposed Synthetic Pathway

The reaction involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic carbon of the bromo-acetal. A non-nucleophilic base is required to

quench the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(2,2-Dimethoxyethyl)morpholine**.

Detailed Experimental Protocol

This protocol is a representative, self-validating system based on standard organic chemistry principles for N-alkylation.

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (CH₃CN, 10 volumes).
 - Causality: Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions, effectively dissolving the reactants without interfering. Potassium carbonate is a cost-effective and sufficiently strong base to neutralize the HBr byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
- Addition of Electrophile: Begin stirring the mixture and add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise at room temperature.

- Causality: Using a slight excess of the electrophile ensures the complete consumption of the starting morpholine. Dropwise addition helps to control any potential exotherm.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. Monitoring is critical to determine the point of completion and avoid the formation of degradation byproducts.
- Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Purification: Redissolve the crude residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
 - Causality: The aqueous wash is a standard liquid-liquid extraction technique to purify the product. MgSO₄ is a common drying agent to remove residual water from the organic solvent before final concentration.^[5]
- Final Purification: If necessary, purify the product further via vacuum distillation or column chromatography on silica gel to obtain **4-(2,2-Dimethoxyethyl)morpholine** as a pure oil.

Section 3: Commercial Availability

For researchers requiring high-purity material without in-house synthesis, **4-(2,2-Dimethoxyethyl)morpholine** is available from specialized chemical suppliers. Its availability is primarily for research and development quantities, reflecting its role as a specialized building block rather than a bulk commodity chemical.

Supplier	Catalog Number	Purity	Available Quantities
BLDpharm (via Lead Sciences)	BD257120	97%	100mg, 250mg, 1g, 5g

Note: Availability and pricing are subject to change. Researchers should consult the supplier's website for the most current information.

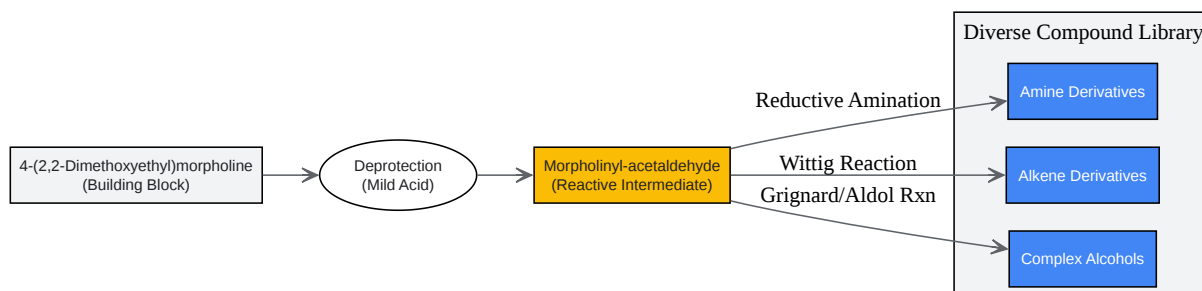
Section 4: Strategic Applications in Drug Development

The true power of **4-(2,2-Dimethoxyethyl)morpholine** in a drug discovery context is its function as a stable, masked aldehyde. This allows for the introduction of a morpholine moiety early in a synthetic sequence, with the aldehyde functionality being revealed at a later, strategic point for diversification.

The Masked Aldehyde Workflow

- **Incorporation:** The building block is incorporated into a core molecular structure via its morpholine nitrogen.
- **Deprotection:** The acetal is easily hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF) to reveal the reactive aldehyde, yielding a morpholin-4-yl-acetaldehyde intermediate.
- **Diversification:** This newly formed aldehyde is a versatile chemical handle for a wide range of subsequent reactions, enabling the creation of large, diverse chemical libraries from a single intermediate. Key transformations include:
 - **Reductive Amination:** Reaction with a primary or secondary amine followed by a reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$) to form a new C-N bond, a cornerstone reaction in medicinal chemistry.
 - **Wittig Reaction:** Reaction with a phosphonium ylide to form a new C=C double bond, allowing for carbon chain extension.

- Aldol and Other C-C Bond Forming Reactions: Using the aldehyde as an electrophile to build molecular complexity.



[Click to download full resolution via product page](#)

Caption: Workflow for library diversification using the masked aldehyde.

This strategy allows drug development professionals to rapidly explore the structure-activity relationship (SAR) around a core scaffold, a critical process for optimizing the potency and selectivity of new drug candidates. The morpholine component provides a reliable pharmacokinetic anchor, while the versatile side chain allows for fine-tuning interactions with the biological target.^{[6][7]}

Conclusion

4-(2,2-Dimethoxyethyl)morpholine represents more than just another chemical in a catalog. It is a sophisticated synthetic tool designed for modern drug discovery. Its commercial availability provides researchers with direct access to a building block that combines the well-established benefits of the morpholine scaffold with the latent synthetic power of a protected aldehyde. By understanding its properties, synthesis, and strategic applications, scientists can leverage this compound to accelerate the design and development of novel therapeutics, efficiently building and diversifying compound libraries to tackle complex biological targets.

References

- Chem-Impex. (n.d.). Morpholine. Retrieved from [\[Link\]](#)
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. *Medicinal Research Reviews*, 40(2), 709-752.
- E3S Web of Conferences. (2024).
- National Center for Biotechnology Information. (n.d.). Morpholine, 4-(2-methoxyethyl)-. PubChem Compound Database. Retrieved from [\[Link\]](#)
- MAGlobal Trading. (n.d.). Morpholine Supplier. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Lead Sciences. (n.d.). **4-(2,2-Dimethoxyethyl)morpholine**. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
- Kumar, V., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. *Expert Opinion on Drug Discovery*.
- Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. *African Journal of Pure and Applied Chemistry*, 5(1), 9-12.
- Wikipedia. (n.d.). Morpholine. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
- Fustero, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. *ACS Omega*.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. *PubMed*.
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds \(Review\) | Khamitova | Drug development & registration \[pharmjournal.ru\]](#)
- [4. 4-\(2,2-Dimethoxyethyl\)morpholine - Lead Sciences \[lead-sciences.com\]](#)
- [5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. e3s-conferences.org \[e3s-conferences.org\]](https://www.e3s-conferences.org)
- [7. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Commercial availability of 4-(2,2-Dimethoxyethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1401009/docs#commercial-availability-of-4-2-2-dimethoxyethyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)